diABZI STING Agonist-1 3HCl, often referred to as diABZI, is a synthetic, small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , , , , ] STING is a crucial component of the innate immune system, playing a vital role in detecting and responding to the presence of cytosolic DNA, often indicative of viral infection or cellular damage. [, , , ] Upon binding to STING, diABZI triggers a cascade of signaling events that ultimately lead to the production of type I interferons and other pro-inflammatory cytokines. [, , , , , , , , ] This potent activation of the immune system makes diABZI a valuable tool in various scientific research areas, particularly in immunology, oncology, and infectious disease research.
diABZI STING agonist-1 trihydrochloride is a small molecule that functions as an agonist of the stimulator of interferon genes (STING) pathway, a crucial component of the innate immune response. This compound is known for its ability to induce the secretion of interferon-beta in human peripheral blood mononuclear cells, which plays a significant role in antiviral and antitumor immunity . The chemical structure of diABZI STING agonist-1 is complex, comprising various functional groups that enhance its biological activity.
The compound is classified under small molecule immunomodulators and is primarily sourced from synthetic routes involving amidobenzimidazole derivatives. It has been studied extensively for its potential therapeutic applications in oncology and infectious diseases, particularly its ability to activate immune responses against tumors and viral infections .
The synthesis of diABZI STING agonist-1 involves a multi-step process that typically includes the following:
The molecular formula for diABZI STING agonist-1 trihydrochloride is C42H51N13O7·3HCl, with a molecular weight of 959.3 g/mol. The structure features multiple functional groups that contribute to its activity:
The compound's solubility profile indicates it can be dissolved in dimethyl sulfoxide at concentrations up to 50 mg/ml, making it suitable for various experimental setups .
diABZI STING agonist-1 primarily undergoes activation reactions within biological systems:
Common reagents involved in these reactions include cellular components that facilitate interaction with the STING receptor under physiological conditions.
The mechanism by which diABZI STING agonist-1 exerts its effects involves several key steps:
This mechanism highlights the compound's role in enhancing immune responses against pathogens and tumors.
These properties are critical for handling and application in laboratory settings.
diABZI STING agonist-1 trihydrochloride has several notable applications:
diABZI STING agonist-1 trihydrochloride (CAS 2138299-34-8) is a synthetic non-cyclic dinucleotide agonist that directly targets the stimulator of interferon genes (STING) protein. Unlike natural cyclic dinucleotides (CDNs), diABZI features a dimeric amidobenzimidazole (ABZI) structure engineered for bivalent interaction with STING monomers. Biochemical studies reveal that diABZI binds the STING ligand-binding domain (LBD) with high affinity, inducing a "closed" conformation that triggers rapid oligomerization. This conformational shift facilitates STING dimer-of-dimers formation, a prerequisite for downstream signal transduction [8]. Cryo-EM analyses confirm that diABZI stabilizes STING tetramers through symmetric interactions at the dimer interface, enhancing structural stability compared to endogenous 2'3'-cGAMP [7].
Table 1: Structural Characteristics of diABZI-STING Interaction
Parameter | diABZI-STING Complex | cGAMP-STING Complex |
---|---|---|
Binding Site | Ligand-binding domain | Ligand-binding domain |
STING Conformational Change | Closed conformation | Closed conformation |
Oligomerization State | Tetrameric assembly | Tetrameric assembly |
Binding Affinity (Kd) | 1.6 nM (human STING) | ~5-10 nM (human STING) |
Selectivity vs. Off-targets | 40-fold (ORM1 protein) | Not applicable |
Upon diABZI-induced oligomerization, STING translocates from the endoplasmic reticulum to the Golgi apparatus, forming punctate structures that recruit TANK-binding kinase 1 (TBK1). diABZI treatment (1 μM) triggers rapid TBK1 autophosphorylation within 15–30 minutes in murine and human immune cells. Phosphorylated TBK1 subsequently phosphorylates interferon regulatory factor 3 (IRF3) at serine residues 386 and 396, inducing IRF3 dimerization and nuclear translocation [5] [7]. This cascade culminates in the transcriptional activation of type I interferons (IFN-α/β) and proinflammatory cytokines (e.g., IL-6, TNF-α, CXCL10). In THP-1 macrophages, diABZI elevates IFN-β mRNA expression by >50-fold within 4 hours, outperforming canonical CDNs in amplitude and kinetics [6]. Parallel activation of the NF-κB pathway occurs via STING-mediated IKK recruitment, further amplifying cytokine production [2] [4].
Table 2: Downstream Signaling Kinetics of diABZI (1 μM Treatment)
Signaling Event | Onset | Peak Activity | Key Outputs |
---|---|---|---|
STING Oligomerization | 5–10 min | 30 min | STING puncta formation |
TBK1 Phosphorylation | 15–30 min | 1–2 h | pTBK1/TBK1 ratio ≥ 0.8 |
IRF3 Phosphorylation | 30–45 min | 2–3 h | Nuclear IRF3 translocation |
IFN-β Gene Expression | 1–2 h | 4–6 h | >50-fold mRNA increase |
Cytokine Secretion (IL-6, TNF) | 3–4 h | 6–12 h | ng/mL range in supernatants |
diABZI exhibits species-specific potency differences due to STING polymorphism. In human peripheral blood mononuclear cells (PBMCs), diABZI activates STING with an EC50 of 130 nM, whereas murine systems (e.g., bone marrow-derived macrophages) require higher concentrations (EC50 = 186 nM) [8]. This divergence arises from amino acid variations (e.g., residue R232 in humans vs. H232 in mice) that alter ligand-binding pocket electrostatics. Despite this, diABZI achieves >90% pathway activation in both species at 1 μM. Selectivity profiling against 350 human kinases confirms minimal off-target activity at therapeutic concentrations (IC50 > 1 μM for 99.4% of kinases), underscoring its precision [5].
diABZI directly activates STING without requiring upstream cyclic GMP-AMP synthase (cGAS) or cytosolic DNA sensing. This cGAS-independent mechanism enables immune activation in tumors with defective DNA-sensing pathways [3]. Notably, diABZI:
This dual capacity to exploit both canonical and non-canonical STING functions positions diABZI as a versatile tool for manipulating tumor immunogenicity beyond innate immunity paradigms [3] [7].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: